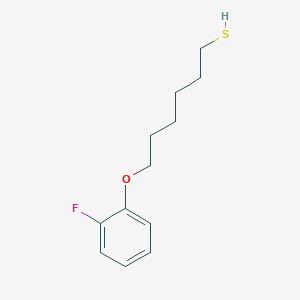

6-(2-fluorophenoxy)-1-hexanethiol

Description

6-(2-Fluorophenoxy)-1-hexanethiol is an organosulfur compound with the molecular formula C₁₂H₁₇FOS (derived from by substituting a fluorine atom in the phenoxy group). It consists of a six-carbon aliphatic chain terminated by a thiol (-SH) group at position 1 and a 2-fluorophenoxy substituent at position 5. The fluorine atom introduces electron-withdrawing effects, which influence reactivity, polarity, and intermolecular interactions. These include surface modification of nanomaterials (e.g., gold nanoparticles), polymer electrolyte membranes, or derivatization agents in analytical chemistry.

Properties

IUPAC Name |

6-(2-fluorophenoxy)hexane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FOS/c13-11-7-3-4-8-12(11)14-9-5-1-2-6-10-15/h3-4,7-8,15H,1-2,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFGQBMSYDJGCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCCCCS)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 6-(2-fluorophenoxy)-1-hexanethiol with structurally related compounds:

Key Differences and Research Findings

Electron-Withdrawing Effects (Fluorine vs. Chlorine/Benzoxazolyl): The 2-fluorophenoxy group in this compound is less bulky than the chlorobenzoxazolyl group in CBPHT but introduces stronger electron-withdrawing effects. This may enhance interfacial interactions in nanomaterials or improve proton transport in membranes compared to non-fluorinated analogs . In contrast, CBPHT’s benzoxazolyl group contributes to columnar mesophase formation in polyepichlorohydrin (PECH) membranes, enabling proton conductivity >10 mS/cm at 120°C .

Reactivity in Derivatization: Simple alkanethiols like 1-hexanethiol are effective for derivatizing Adamsite (an organoarsenical CWA), with optimal performance at 60°C and 5 µL reagent volume . The fluorophenoxy derivative may exhibit slower adsorption kinetics due to steric hindrance, reducing suitability for rapid field analysis.

Surface Modification Efficiency: 1-Hexanethiol adsorbs onto AuNRs@Hg-mSiO₂ within 30 minutes, inducing a 15 nm plasmon shift . The fluorophenoxy analog’s larger substituent may hinder dense packing on surfaces, altering plasmonic response.

Solubility and Stability: 6-Amino-1-hexanethiol hydrochloride’s protonated amine improves aqueous solubility (melting point: 125–130°C) , whereas this compound is likely hydrophobic, favoring organic solvent systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.